Irazepine

Description

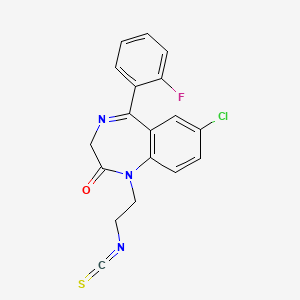

Structure

3D Structure

Properties

CAS No. |

71735-92-7 |

|---|---|

Molecular Formula |

C18H13ClFN3OS |

Molecular Weight |

373.8 g/mol |

IUPAC Name |

7-chloro-5-(2-fluorophenyl)-1-(2-isothiocyanatoethyl)-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C18H13ClFN3OS/c19-12-5-6-16-14(9-12)18(13-3-1-2-4-15(13)20)22-10-17(24)23(16)8-7-21-11-25/h1-6,9H,7-8,10H2 |

InChI Key |

LTKSVYFAUMFQML-UHFFFAOYSA-N |

SMILES |

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCN=C=S |

Canonical SMILES |

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCN=C=S |

Synonyms |

1-(2-isothiocyantoethyl)-7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepine-2-one irazepine irazepine monohydrochloride |

Origin of Product |

United States |

Chemical Synthesis and Analog Development of Irazepine

Synthetic Methodologies for Irazepine

The synthesis of this compound involves specific chemical routes designed to incorporate its distinctive isothiocyanate moiety into the benzodiazepine (B76468) scaffold. Early research reported the synthesis of this compound as a novel benzodiazepine that functions as a noncompetitive, irreversible inhibitor of [3H]-diazepam binding to synaptosomal membranes researchgate.netnih.govacs.org. This highlights the development of a specialized synthetic approach to achieve its unique binding characteristics. While detailed step-by-step synthetic protocols for this compound itself are often proprietary or found in specific patent literature, the general principles of benzodiazepine synthesis, coupled with the introduction of the isothiocyanate group, are central to its preparation researchgate.netnih.govdntb.gov.ua.

Design and Synthesis of this compound Derivatives and Analogs

This compound is classified among "alkylating benzodiazepines," a group of compounds designed to form covalent attachments with their biological targets wikipedia.orgresearchgate.netslideplayer.com. The design of this compound derivatives and analogs primarily focuses on leveraging this alkylating property to achieve irreversible binding to benzodiazepine receptors, potentially leading to prolonged pharmacological effects wikipedia.orgslideplayer.com.

Strategies for Alkylating Benzodiazepine Analog Creation

Several strategies are employed in the creation of alkylating benzodiazepine analogs, including those relevant to the this compound series. One established method involves the alkylation of benzodiazepine enolates scielo.brscielo.br. This approach has been successfully utilized for the preparation of 3-substituted 1,4-benzodiazepin-2-ones. Optimization of reaction conditions for this method typically involves the careful selection of bases, such as potassium tert-butoxide or potassium bis(trimethylsilyl)amide, and control of reaction temperatures scielo.brscielo.br.

Another strategic approach for synthesizing 1,4-benzodiazepine (B1214927) derivatives, which could be adapted for alkylating analogs, is a one-pot reaction sequence acs.orgacs.orgnih.gov. This method involves the reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides. The reaction proceeds through a tandem N-benzylation, followed by a highly regioselective ring-opening of the aziridine (B145994) by a bromide anion, and concludes with an Et3N-mediated intramolecular nucleophilic displacement of the bromide by the amide nitrogen acs.orgacs.orgnih.gov.

The general principle behind creating alkylating moieties, as seen in this compound, is to introduce chemical groups that facilitate irreversible binding to a target slideplayer.com. The isothiocyanate functional group present in this compound serves as an electrophilic "affinity bait" unit nih.gov. This group is designed to react with nucleophilic residues, such as thiols (cysteines) or amines (lysines), within the target protein, thereby forming a stable covalent bond nih.gov. This strategy allows for the creation of compounds with long-lasting interactions at their binding sites slideplayer.com.

Structure-Activity Relationship Studies in this compound Series

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a chemical structure influence its biological activity. For this compound, SAR investigations have focused on its ability to bind irreversibly to benzodiazepine receptors and its associated pharmacological effects wikipedia.orgresearchgate.netnih.govacs.orgdntb.gov.uaumich.edu.

A key finding from SAR studies on this compound is its demonstrated long-term protection against pentylenetetrazol-induced seizures wikipedia.orggovinfo.govepdf.pubnih.gov. This effect is directly correlated with a decrease in [3H]-diazepam binding in the forebrain of treated mice, indicating that this compound's structure enables it to exert a prolonged anticonvulsant effect through its unique binding mechanism wikipedia.orggovinfo.govepdf.pubnih.gov. The irreversible nature of this compound's binding to benzodiazepine receptors, mediated by its alkylating isothiocyanate group, is a central aspect of its SAR, distinguishing it from reversibly binding benzodiazepines like Diazepam wikipedia.orgresearchgate.netnih.gov.

Precursor Chemistry and Intermediate Synthesis Relevant to this compound

The synthesis of this compound, like many complex organic molecules, relies on the preparation of specific precursors and intermediates. A notable precursor identified in research is the "primary amino-precursor" of this compound govinfo.govepdf.pubnih.gov. This intermediate was utilized in the development of an affinity column, a tool employed for the purification of anti-benzodiazepine antibodies govinfo.govepdf.pubnih.gov. The use of such an amino-containing precursor suggests that a key step in this compound's synthesis involves the functionalization of an amine group, likely leading to the formation of the isothiocyanate moiety.

General synthetic routes for 1,4-benzodiazepines often commence from 2-aminobenzophenone (B122507) derivatives acs.orgacs.orgub.edu. Furthermore, the synthesis of 3-substituted 1,4-benzodiazepin-2-ones can involve the incorporation of amino acids into the benzodiazepine structure or the alkylation of benzodiazepine enolates scielo.brscielo.br. These general synthetic strategies provide a framework within which the specific intermediates for this compound are developed.

Molecular Pharmacology and Receptor Interaction Studies of Irazepine

Computational and Theoretical Approaches to Irazepine-Receptor Interactions

Computational and theoretical approaches are instrumental in elucidating the intricate details of ligand-receptor interactions, providing insights into binding modes, affinities, and conformational changes. While detailed computational data specifically for this compound is not extensively reported in the provided literature, the principles of these methods are broadly applicable to understanding its pharmacology.

Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. These simulations aim to characterize the binding site and estimate the binding affinity between the ligand and the target protein. For compounds like this compound, which interact with GABAA receptors, molecular docking could be employed to predict how the isothiocyanate functional group facilitates covalent bond formation with specific amino acid residues within the benzodiazepine (B76468) binding site. Although specific molecular docking results detailing this compound's interaction with its receptor were not found in the current search, such studies are commonly applied to benzodiazepine derivatives and related anticonvulsant agents to understand their inhibitory effects and binding mechanisms. wikidoc.org For instance, molecular docking studies have been utilized for other 1,5-benzodiazepine derivatives to assess their potential as anticonvulsant agents, focusing on interactions with target proteins like the GABAA receptor. wikidoc.org

Conformational Analysis Studies

Conformational analysis studies investigate the three-dimensional structure and flexibility of molecules, which is crucial for understanding how they interact with biological targets. For this compound, knowledge regarding its conformational preferences can provide insights into its ability to engage with the benzodiazepine receptor. Conformational analysis of this compound and related alkylating benzodiazepines, such as Kenazepine, has been conducted using techniques like 2D COSY NMR spectroscopy. guidetopharmacology.org Such spectroscopic methods allow for the determination of the spatial arrangement of atoms within the molecule, revealing preferred conformations that may be critical for receptor recognition and the subsequent covalent modification.

Preclinical Pharmacological Investigations of Irazepine

In Vitro Studies on Irazepine's Biological Activities

In vitro studies have provided crucial insights into this compound's interactions at the cellular and neurochemical levels, highlighting its unique binding characteristics.

Cellular Receptor Modulation Assays

This compound functions as a non-competitive antagonist at the benzodiazepine (B76468) binding site. Research indicates that this compound binds to brain benzodiazepine receptors in a non-competitive and covalent manner in vitro. wikipedia.org This irreversible binding mechanism distinguishes it from competitive benzodiazepine receptor ligands. Specifically, this compound acts as an irreversible inhibitor of [³H]-diazepam binding to benzodiazepine receptors in rat cerebral cortex membranes. nih.gov This suggests that this compound forms a stable association with the receptor, leading to a sustained modulation of receptor activity. The benzodiazepine binding site is an allosteric site on the γ-aminobutyric acid type A (GABA-A) receptor complex, and its modulation by benzodiazepines enhances the inhibitory effects of GABA. guidetoimmunopharmacology.orgresearchgate.netnih.gov

Neurochemical Effects in Tissue Preparations

Studies have also investigated the neurochemical consequences of this compound in various tissue preparations. For instance, research has explored the differential effects of this compound on neurochemical processes in chick brain compared to chick retina. wikidoc.orgnstl.gov.cn While specific detailed neurochemical changes are not extensively documented in available summaries, the presence of such investigations underscores the compound's impact on neuronal biochemistry within isolated tissue systems.

In Vivo Preclinical Models for Evaluating this compound's Central Nervous System Effects

Preclinical in vivo models have been instrumental in assessing this compound's effects on the central nervous system, particularly its anticonvulsant properties and receptor occupation in the brain.

Anticonvulsant Activity in Animal Models

This compound has demonstrated significant anticonvulsant activity in animal models, particularly against chemically induced seizures. In studies involving pentylenetetrazole (PTZ)-induced convulsions, intracerebroventricular administration of this compound (20 nmol) resulted in complete protection against convulsant doses of PTZ for at least one hour. Furthermore, a statistically significant protective effect was observed for at least two and four hours following administration. researchgate.netresearchgate.net This prolonged effect is attributed to its unique covalent binding to benzodiazepine receptors.

The pentylenetetrazole (PTZ) seizure model is a widely used acute seizure test to assess the anticonvulsant efficacy of potential antiepileptic drugs. researchgate.netnih.gov Another common model for evaluating anticonvulsant activity is the Maximal Electroshock (MES) model. researchgate.netresearchgate.netunc.edu While specific data for this compound in the MES model were not detailed, its robust activity in the PTZ model highlights its potent anticonvulsant properties.

The following table summarizes the anticonvulsant activity of this compound in the PTZ model:

| Compound | Dose (nmol, i.c.v.) | Anticonvulsant Effect (PTZ-induced convulsions) | Duration of Protection |

| This compound | 20 | Complete protection | ≥ 1 hour researchgate.netresearchgate.net |

| This compound | 20 | Statistically significant protection | ≥ 2-4 hours researchgate.netresearchgate.net |

Receptor Occupation Studies in Animal Brains

The covalent and non-competitive binding of this compound to benzodiazepine receptors observed in vitro is believed to translate to sustained receptor occupation in vivo, contributing to its long-lasting effects. wikipedia.orgresearchgate.netresearchgate.net Studies on benzodiazepine receptor occupation in animal brains often utilize radiolabeled ligands, such as [³H]-flunitrazepam, to quantify receptor binding and displacement by test compounds. nih.gov The dose range of unlabeled benzodiazepines that decreases the levels of [³H]-flunitrazepam in the hippocampus has been shown to correlate closely with their ability to inhibit pentylenetetrazole- or picrotoxin-induced seizures, indicating that this in vivo method can determine the occupation of pharmacologically relevant receptors. nih.gov The alkylating nature of this compound facilitates a more persistent interaction with these receptor proteins, which is consistent with its prolonged anticonvulsant activity. nih.gov

Comparative Preclinical Pharmacology of this compound and Related Benzodiazepines

This compound's preclinical pharmacological profile is distinct from that of many other benzodiazepines, particularly in its binding kinetics and duration of action.

This compound and Kenazepine (PubChem CID: 173485) are both classified as alkylating benzodiazepines. This chemical characteristic enables them to bind to brain benzodiazepine receptors in a non-competitive and covalent fashion in vitro, a mechanism that is hypothesized to contribute to their long-lasting anticonvulsant effects. wikipedia.orgresearchgate.netresearchgate.net

A direct comparative study highlighted this difference: intracerebroventricular administration of this compound or Kenazepine (20 nmol) provided complete and sustained protection against pentylenetetrazole (PTZ)-induced convulsions. In stark contrast, equivalent or even higher doses (20-60 nmol) of non-alkylating parent benzodiazepines, such as Ro-7/1986 (the non-alkylating parent compound of this compound) or Diazepam (PubChem CID: 3016), showed no detectable anticonvulsant effects at the earliest measured interval of fifteen minutes post-injection. researchgate.netresearchgate.net This demonstrates that the alkylating property of this compound and Kenazepine confers a unique and significantly more prolonged anticonvulsant effect compared to non-alkylating benzodiazepines like Diazepam, which, while possessing anticonvulsant properties, primarily acts through reversible binding to GABA-A receptors. wikidoc.org

The comparative data underscores the potential for this compound's irreversible binding to offer a sustained therapeutic effect, differentiating it from benzodiazepines that rely on reversible interactions with their target receptors.

Irazepine As a Research Tool and Probe

Utilization of Irazepine in Affinity Labeling of Benzodiazepine (B76468) Receptors

This compound has been extensively utilized in the affinity labeling of benzodiazepine receptors, a technique crucial for understanding receptor structure and function. Its isothiocyanate moiety allows for covalent binding to target proteins, leading to an irreversible modification of the receptor. guidetopharmacology.orgwikidoc.org This irreversible binding mechanism makes this compound a potent and specific tool for studying receptor interactions.

Research has shown that this compound acts as a noncompetitive, irreversible inhibitor of [3H]-diazepam binding to benzodiazepine receptors. wikidoc.orgnli.org.il This non-competitive and covalent binding occurs in vitro to brain benzodiazepine receptors. guidetopharmacology.org The irreversible nature of this interaction has been leveraged to investigate the characteristics of these binding sites. For instance, studies have demonstrated that intracerebroventricular administration of this compound resulted in long-term protection against pentylenetetrazol-induced seizures. This protective effect was concurrently observed with a decrease in [3H]-diazepam binding in the forebrain of treated mice, indicating a direct and lasting impact on receptor availability. stekom.ac.id The ability of this compound to form irreversible cross-links with brain tissue highlights its effectiveness in permanently labeling benzodiazepine binding sites, thereby facilitating their characterization. handwiki.org

Application of this compound Precursors in Biochemical Purification Techniques

Beyond its direct use in affinity labeling, precursors of this compound have found application in biochemical purification techniques, particularly in the isolation of components related to the benzodiazepine receptor system. The primary amino-precursor of this compound (referred to as compound 26 in some literature, with this compound also being designated as 26) has been instrumental in preparing affinity columns. stekom.ac.id These affinity columns are specifically designed to purify anti-benzodiazepine antibodies, demonstrating the utility of this compound's chemical scaffold in developing tools for the isolation and characterization of biomolecules associated with benzodiazepine receptor research. stekom.ac.id This application underscores the broader impact of this compound's chemical properties in advancing biochemical methodologies for receptor studies.

Development of this compound-Based Chemical Probes for Receptor Research

This compound itself serves as a foundational example of a chemical probe due to its ability to irreversibly interact with benzodiazepine receptors. The design and synthesis of highly selective chemical probes, often referred to as irreversible or affinity labels, are critical for progress in drug receptor pharmacology. stekom.ac.id These probes are invaluable for the isolation, purification, and characterization of various receptor systems. stekom.ac.id

Analytical and Spectroscopic Methodologies Applied to Irazepine Research

Chromatographic Techniques for Irazepine Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound from complex mixtures. High-performance liquid chromatography (HPLC) is a widely employed method in drug research for the analysis and purification of biomolecules cenmed.com. While specific detailed methods for this compound were not explicitly detailed in the provided sources, similar benzodiazepine-related compounds, such as mirtazapine (B1677164), have been extensively analyzed using reversed-phase HPLC (RP-HPLC) guidetoimmunopharmacology.orgidrblab.net. These methods typically involve C18 columns, optimized mobile phases (e.g., mixtures of aqueous buffers and organic solvents like acetonitrile), and detection via photo diode array (PDA) detectors at specific wavelengths guidetoimmunopharmacology.org. Such validated HPLC methods demonstrate high accuracy, precision, and linearity, making them suitable for evaluating drug purity and related substances in bulk drugs and pharmaceutical formulations guidetoimmunopharmacology.orgidrblab.net.

For more sensitive and selective quantification, particularly in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice stekom.ac.id. LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. For instance, LC-MS/MS methods have been developed for the quantification of drugs like mirtazapine in human plasma, utilizing internal standards (e.g., diazepam) and liquid-liquid extraction procedures stekom.ac.id. These methods achieve low detection and quantitation limits and exhibit excellent selectivity, linearity, precision, and accuracy, making them invaluable for pharmacokinetic studies in preclinical and clinical settings stekom.ac.id. The principles and applications of these advanced chromatographic techniques are directly transferable and essential for the thorough analysis of this compound and its presence in various research contexts.

Table 1: Common Chromatographic Techniques and Their Applications in Drug Analysis

| Technique | Principle | Typical Application in this compound Research Context |

| HPLC | Separation based on differential partitioning between a stationary phase and a mobile phase. | Purity assessment, quantification in bulk material, separation of related substances. guidetoimmunopharmacology.orgidrblab.net |

| LC-MS/MS | Coupling liquid chromatography with mass spectrometry for highly sensitive and selective detection. | Quantification in biological fluids (e.g., plasma) for pharmacokinetic studies, metabolite profiling. stekom.ac.id |

Spectroscopic Characterization Methods for this compound and its Metabolites (preclinical context)

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound and its metabolites, particularly in preclinical studies where understanding biotransformation pathways is critical. General spectroscopic methods commonly applied in biochemical and biophysical research, including drug abuse research where this compound is a subject, encompass a range of techniques cenmed.com.

For the characterization of synthesized benzodiazepine (B76468) derivatives, including 1,5-benzodiazepines (a class to which this compound belongs), techniques such as Fourier-transform infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR), and Mass Spectrometry (MS) are routinely employed wikidoc.org. FTIR provides information on the functional groups present in the molecule, while NMR spectroscopy offers detailed insights into the molecular structure, including the connectivity and environment of hydrogen and carbon atoms.

Mass spectrometry is particularly powerful for identifying drug conjugates and metabolites. Fast Atom Bombardment (FAB) mass spectrometry, in both positive and negative ion modes, is a preferred technique for identifying intact, underivatized drug conjugates, providing crucial information on molecular mass and the nature of the conjugates nih.gov. Electron impact (EI) and desorption chemical ionization (DCI) spectra can further be utilized to study the aglycone part of conjugated metabolites nih.gov. This comprehensive approach allows for the identification of metabolites conjugated with various endogenous molecules, such as glucuronic acid, sulfuric acid, and amino acids, which is vital for understanding drug metabolism in preclinical models nih.gov. The study of this compound's in vivo effects, such as its impact on [³H]-diazepam binding in treated mice, implies the use of analytical methods capable of detecting and characterizing this compound or its effects in biological systems, underscoring the importance of these spectroscopic techniques in a preclinical context wikipedia.orgcenmed.com.

Table 2: Spectroscopic Techniques for Characterization

| Technique | Information Provided | Application in this compound Research Context |

| FTIR | Identification of functional groups. | Structural confirmation of this compound and its synthetic intermediates. wikidoc.org |

| ¹H NMR | Detailed structural information, proton environment. | Elucidation of this compound's molecular structure and confirmation of metabolite structures. wikidoc.org |

| ¹³C NMR | Carbon skeleton and carbon atom environments. | Comprehensive structural analysis of this compound and its metabolites. wikidoc.org |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, and identification of conjugates. | Identification of this compound and its metabolites, especially conjugated forms, in preclinical samples. nih.gov |

Advanced Analytical Approaches in this compound Research

Beyond conventional chromatographic and spectroscopic methods, advanced analytical approaches contribute significantly to this compound research, particularly in understanding its interactions at a molecular level and its distribution within biological systems. Emerging technologies in drug abuse research, relevant to compounds like this compound, include novel imaging techniques for biological research and the pervasive application of computer technology, notably in computer-aided drug design (CADD) cenmed.com.

Molecular docking, a computational technique, is an advanced approach used to predict the binding affinity and orientation of a ligand (like this compound or its analogues) to a protein receptor (e.g., GABA receptors), thereby inferring its potential biological activity wikidoc.org. This in silico method allows researchers to screen compounds and understand their mechanism of action at a molecular level, guiding the synthesis of new derivatives with improved properties wikidoc.org.

While specific imaging techniques applied directly to this compound were not detailed in the provided sources, the mention of "novel imaging techniques in biological research" within the context of drug abuse research cenmed.com suggests the potential application of methods such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) with radiolabeled this compound or its derivatives. These imaging modalities could provide insights into the distribution, receptor occupancy, and pharmacokinetics of this compound in living organisms, offering a non-invasive means to study its behavior in preclinical models. The integration of such advanced analytical and computational approaches provides a holistic understanding of this compound's chemical and biological properties.

Table 3: Advanced Analytical Approaches

| Approach | Description | Potential Application in this compound Research |

| Molecular Docking | Computational method to predict ligand-receptor binding. | Predicting this compound's interaction with benzodiazepine receptors and guiding derivative design. wikidoc.org |

| Novel Imaging Techniques | Advanced methods for visualizing biological processes and drug distribution in vivo. | Studying this compound's distribution, receptor occupancy, and pharmacokinetics in preclinical models (e.g., PET, SPECT). cenmed.com |

| Computer-Aided Drug Design (CADD) | Utilization of computational tools to design and optimize drug candidates. | Rational design of this compound analogues with enhanced properties. cenmed.com |

Future Directions and Unexplored Avenues in Irazepine Research

Prospects for Novel Irazepine-Derived Chemical Entities

The intrinsic chemical properties of this compound, particularly its isothiocyanate functional group, offer a compelling foundation for the design and synthesis of novel chemical entities. As an alkylating benzodiazepine (B76468), this compound forms covalent bonds with its target receptors, a characteristic that differentiates it from many other benzodiazepines wikipedia.org. This irreversible binding mechanism suggests that derivatives could be engineered to achieve sustained pharmacological effects or to exhibit enhanced selectivity for specific receptor subtypes.

Future research could focus on modifying the isothiocyanate moiety or other parts of the benzodiazepine scaffold to fine-tune reactivity, target specificity, and pharmacokinetic profiles. For instance, exploring different linker lengths or introducing various functional groups could lead to compounds with altered binding kinetics or improved access to particular receptor populations. The synthesis of this compound as a noncompetitive, irreversible inhibitor of 3H-diazepam binding to synaptosomal membranes highlights its utility as a chemical probe researchgate.net. This foundational work provides a strong rationale for developing a library of this compound analogs that could serve as highly specific and long-acting pharmacological tools or potential therapeutic agents. Such derivatives might include:

Affinity Probes: New this compound-derived affinity ligands could be synthesized by incorporating additional chemical tags (e.g., fluorophores, biotin (B1667282) handles) to facilitate the identification and isolation of previously uncharacterized this compound-interacting proteins or receptor subunits.

Targeted Covalent Inhibitors: By strategically modifying the alkylating group, researchers could aim to create compounds with improved selectivity for specific benzodiazepine receptor subtypes, potentially minimizing off-target effects.

Prodrugs: Designing prodrug forms of this compound could enhance its delivery, bioavailability, or allow for controlled release, thereby optimizing its pharmacological action.

The development of such novel chemical entities would not only expand the pharmacological landscape of benzodiazepines but also provide invaluable tools for dissecting the intricate biology of GABA-A receptor complexes.

Advanced Structural Biology Approaches to this compound-Receptor Complexes

A comprehensive understanding of this compound's mechanism of action necessitates detailed structural insights into its interactions with target receptors, primarily the γ-aminobutyric acid type A (GABA-A) receptor complex researchgate.net. Given this compound's non-competitive and covalent binding nature, advanced structural biology techniques are crucial for elucidating the precise molecular determinants of its interaction.

Techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, which have revolutionized the study of complex membrane protein structures, are paramount nih.gov. These methods can provide high-resolution snapshots of this compound bound to different conformational states of the GABA-A receptor, revealing:

Binding Site Architecture: Detailed mapping of the this compound binding pocket, including specific amino acid residues involved in both non-covalent interactions and the formation of the covalent bond.

Conformational Changes: Visualization of any induced conformational changes in the GABA-A receptor upon this compound binding, which could shed light on its allosteric modulation and the mechanism of non-competitive antagonism.

Subunit Specificity: Identification of the specific GABA-A receptor subunits (e.g., α, β, γ) that this compound preferentially interacts with, which is critical for understanding its pharmacological profile and potential for subtype-selective drug design.

Furthermore, computational approaches like molecular docking and molecular dynamics (MD) simulations can complement experimental structural data nih.govmdpi.com. These in silico methods can model the dynamic interactions between this compound and its receptor, predict binding affinities, and simulate the covalent bond formation process, providing a deeper understanding of the kinetics and thermodynamics of the interaction. The application of computer-aided drug design (CADD) and molecular modeling techniques can assist in visualizing ligand-receptor complexes and calculating interaction energies, guiding the rational design of this compound analogs with desired properties nih.gov.

Methodological Innovations in this compound Research

The advancement of this compound research is significantly bolstered by ongoing methodological innovations across various scientific disciplines. These innovations enable more efficient synthesis, precise characterization, and deeper biological understanding of this compound and its derivatives.

Key methodological innovations include:

Advanced Synthetic Methodologies: While this compound's synthesis has been reported, modern synthetic chemistry techniques, such as flow chemistry, automated synthesis, and novel catalytic reactions, could offer more efficient, scalable, and environmentally friendly routes to this compound and its analogs. The application of solid-phase peptide synthesis methods, though typically for peptides, highlights a broader trend in designing novel analogs nih.gov.

High-Throughput Screening (HTS) and Chemical Biology Approaches: Integrating this compound into high-throughput screening platforms can accelerate the discovery of novel biological activities or off-target interactions. Chemical biology techniques, such as activity-based protein profiling (ABPP) using this compound as a probe, could identify new protein targets or pathways modulated by the compound researchgate.net.

Advanced Analytical Techniques: High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and advanced chromatographic methods (e.g., high-performance liquid chromatography, HPLC) are essential for the rigorous characterization of this compound and its metabolites, ensuring purity and confirming structural integrity nih.gov.

Computational and Bioinformatic Tools: The increasing sophistication of computational tools, including machine learning algorithms, can be applied to predict this compound's interactions with various biological targets, optimize its chemical structure for desired properties, and analyze large datasets generated from biological experiments. Computer-aided drug design (CADD) and molecular modeling are already recognized as vital for understanding ligand-receptor interactions and guiding structural modifications nih.gov.

These methodological advancements collectively provide a robust framework for future this compound research, facilitating the discovery of new insights into its pharmacology and paving the way for the development of next-generation chemical tools and potential therapeutics.

Q & A

Q. How to reconcile discrepancies between computational predictions and experimental results for this compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.